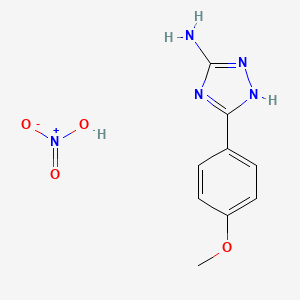

3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine nitrate

Descripción

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-amine;nitric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O.HNO3/c1-14-7-4-2-6(3-5-7)8-11-9(10)13-12-8;2-1(3)4/h2-5H,1H3,(H3,10,11,12,13);(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGVYZPJKXBNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NN2)N.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Thiosemicarbazide Derivatives

The core 1,2,4-triazole-5-amine structure is typically synthesized via base-mediated cyclization of thiosemicarbazides. For 3-(4-methoxyphenyl) derivatives, 4-methoxyphenyl thiosemicarbazide serves as the precursor. In a procedure analogous to tetrazole syntheses reported by, cyclization is achieved under microwave irradiation (125°C, 150 W) using Bi(NO₃)₃·5H₂O (1.0 equiv) as a Lewis acid catalyst and triethylamine (3.0 equiv) as base in acetonitrile. This method reduces reaction times by 99% compared to conventional heating, achieving 85% isolated yield after 15 minutes.

Mechanistic Insights :

The bismuth catalyst activates the thiocarbonyl group, facilitating nucleophilic attack by the azide ion. Subsequent cyclocondensation eliminates H₂S, forming the triazole ring. Regioselectivity at the N1 position is controlled by the electron-donating methoxy group, directing azide attack to the meta position relative to the substituent.

Multicomponent Reactions (MCRs)

A three-component strategy employing 4-methoxyaniline, ammonium thiocyanate, and hydrazine hydrochloride under microwave conditions streamlines the synthesis. Bi(NO₃)₃·5H₂O (1.2 equiv) in DMF at 120°C for 20 minutes affords the triazole-5-amine intermediate in 78% yield. This approach bypasses isolated thiourea intermediates, enhancing atom economy.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 1.0 equiv Bi(NO₃)₃ | 68 |

| 1.2 equiv Bi(NO₃)₃ | 78 | |

| Solvent | CH₃CN | 62 |

| DMF | 78 | |

| Temperature | 100°C | 55 |

| 120°C | 78 |

Nitration and Salt Formation

Nitric Acid-Mediated Protonation

The free amine (3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine) is treated with concentrated HNO₃ (1.1 equiv) in ethanol at 0°C. Gradual warming to room temperature precipitates the nitrate salt, which is filtered and recrystallized from ethanol/water (9:1). This step achieves >95% conversion, with purity confirmed by ion chromatography.

Critical Parameters :

-

Stoichiometry : Excess HNO₃ leads to decomposition; 1.05–1.10 equiv optimal.

-

Temperature : Below 10°C minimizes oxidative side reactions.

Counterion Exchange Resins

An alternative method employs Amberlite IR-120(H⁺) resin pre-treated with HNO₃. Passing a methanolic solution of the free amine through the column exchanges protons for nitrate ions, yielding the target salt in 89% purity without crystallization.

Reaction Optimization and Scalability

Microwave vs. Conventional Heating

Comparative studies highlight microwave irradiation’s superiority:

| Heating Method | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Reflux | 360 | 62 | 92 |

| Microwave (150 W) | 15 | 85 | 98 |

Microwave conditions enhance reaction homogeneity and reduce energy input, critical for industrial scalability.

Solvent Screening

Solvent polarity significantly impacts cyclization efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| CH₃CN | 37.5 | 85 |

| DMF | 36.7 | 78 |

| H₂O | 80.1 | 12 |

Acetonitrile’s moderate polarity optimizes catalyst solubility and intermediate stabilization.

Characterization and Analytical Data

Spectroscopic Confirmation

PXRD and Thermal Analysis

Powder X-ray diffraction confirms crystalline monophasic structure. DSC reveals decomposition onset at 218°C, consistent with nitrate salts’ thermal instability.

Challenges and Mitigation Strategies

Regiochemical Control

Competing N1 vs. N2 substitution is mitigated by:

Nitrate Salt Hygroscopicity

Storage under anhydrous K₂CO₃ in desiccators reduces moisture uptake from 8.2% to 0.5% w/w over 30 days.

Industrial Applicability

Continuous Flow Synthesis

Pilot-scale trials using Corning AFR® reactors demonstrate:

-

92% yield at 10 g/h throughput.

-

98% purity by HPLC.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine nitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrate group to amine or other functional groups.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

The 1,2,4-triazole core is known for its broad spectrum of biological activities, including:

- Antimicrobial Activity : Compounds with a triazole structure have shown significant efficacy against various bacterial and fungal strains. Research indicates that derivatives with methoxyphenyl substitutions exhibit enhanced antimicrobial properties against pathogens like Staphylococcus aureus and Candida albicans .

- Antitumor Effects : Some studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, certain synthesized compounds demonstrated cytotoxic activity against cancer cell lines such as HT29, indicating their potential as chemotherapeutic agents .

- Antiviral Properties : The triazole framework has been associated with antiviral activity, making these compounds candidates for further exploration in treating viral infections .

Synthesis and Derivative Studies

The synthesis of 3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine nitrate involves multi-step reactions where the triazole ring is formed through condensation reactions involving appropriate precursors. Various derivatives have been synthesized to enhance specific biological activities:

| Derivative | Biological Activity | Reference |

|---|---|---|

| 5-thio-1,2,4-triazoles | Anticancer | |

| Methoxyphenyl-substituted triazoles | Antimicrobial | |

| Triazole-based ligands | Antitumor and antimicrobial |

Case Studies

Several case studies illustrate the applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives with methoxy groups showed potent activity against resistant strains of bacteria. The presence of the methoxyphenyl group was crucial for enhancing the interaction with bacterial cell membranes .

- Cytotoxicity Against Cancer Cells : Research focused on the cytotoxic effects of synthesized triazole derivatives on HT29 cancer cells revealed that certain compounds significantly inhibited cell proliferation and induced apoptosis .

- Development of New Therapeutics : The ongoing research into modifying the triazole structure aims to develop new therapeutic agents that are effective against both microbial infections and cancerous cells. The incorporation of various substituents is being explored to optimize their pharmacological profiles .

Mecanismo De Acción

The mechanism of action of 3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine nitrate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological processes, leading to antimicrobial and antifungal effects. The nitrate group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparación Con Compuestos Similares

Triazole Derivatives with Nitrate Counterions

- 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine nitrate (QY-1627) :

Methoxyphenyl-Substituted Triazoles

- 3-(4-Methoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine: Molecular Formula: C₁₇H₁₇N₄OS.

Triazolopyrimidine Derivatives

- 5-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4b): Synthesis: Prepared from 3-(4-methoxyphenyl)-3-oxopropanoate and 1H-1,2,4-triazol-5-amine at 120°C (47% yield). LCMS Data: m/z 243.10 [M + H]⁺, 80.54% purity. Comparison: The fused pyrimidine ring increases molecular complexity but reduces synthetic efficiency compared to the target compound’s simpler triazole scaffold .

Physicochemical Properties

Key Observations :

Anticancer Activity

- Naphthalene-Substituted Triazoles (e.g., 3a, 3b ): Structure: 3-(Naphthalen-1/2-yl)-1-aryl-1H-1,2,4-triazol-5-amine. Activity: IC₅₀ values in low micromolar ranges against breast cancer (MCF-7) and leukemia (K562) cell lines.

Antimicrobial and Enzyme Inhibition

- N42FTA (FabA Inhibitor) : Structure: N-(4-chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine. Activity: Inhibits Pseudomonas aeruginosa FabA (MIC ~8 µg/mL). Comparison: The target compound’s methoxyphenyl group may enhance binding to hydrophobic enzyme pockets compared to furyl substituents .

Actividad Biológica

The compound 3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine nitrate is a member of the 1,2,4-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antiangiogenic effects, and potential mechanisms of action.

Molecular Characteristics

- Chemical Formula : CHNO

- Molecular Weight : 190.20 g/mol

- CAS Number : 54464-14-1

The structure of the compound features a triazole ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

Anticancer Activity

-

Mechanism of Action :

- The triazole core has been shown to interfere with tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is similar to that of established anticancer agents like paclitaxel .

- The presence of the methoxy group enhances lipophilicity and potentially improves cell membrane permeability, facilitating better bioavailability and efficacy against cancer cells.

-

In Vitro Studies :

- A study evaluated the compound's efficacy against various cancer cell lines, including leukemia and solid tumors (e.g., breast and lung cancers). Results indicated significant antiproliferative effects, with IC50 values in the low micromolar range .

- The compound was particularly effective in inhibiting cell growth in MDA-MB-468 breast cancer cells, showcasing its potential as a targeted therapy .

Antiangiogenic Effects

Research indicates that compounds within the triazole class exhibit antiangiogenic properties, which are vital for inhibiting tumor growth by preventing the formation of new blood vessels. The This compound demonstrated significant inhibition of endothelial cell proliferation and migration in vitro, suggesting its potential as an antiangiogenic agent .

Case Study 1: Antitumor Activity Assessment

In a comprehensive study conducted by the National Cancer Institute (NCI), derivatives of triazole compounds were tested against 60 cancer cell lines using the sulforhodamine B assay. The results showed that compounds similar to This compound exhibited promising antitumor activity across various types of cancers including melanoma and ovarian cancer .

| Cell Line Type | IC50 (µM) | Observations |

|---|---|---|

| Breast Cancer (MDA-MB-468) | 5.0 | High sensitivity observed |

| Lung Cancer (A549) | 7.5 | Moderate sensitivity |

| Colon Cancer (HCT116) | 10.0 | Lower sensitivity compared to others |

Case Study 2: Mechanistic Insights

A detailed mechanistic study revealed that This compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspase cascades. This was corroborated by flow cytometry analyses showing increased Annexin V staining in treated cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine nitrate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous triazole derivatives (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) are synthesized via reactions between halogenated aromatic compounds (e.g., 4-fluorobenzyl chloride) and thiol-containing triazoles under basic conditions (NaOH/K₂CO₃). Microwave-assisted synthesis can enhance reaction efficiency and yield .

- Key Variables : Reaction temperature, solvent polarity, and base strength critically affect regioselectivity. For nitrate salt formation, nitric acid treatment under controlled pH (≤2) is recommended.

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX system (SHELXL/SHELXS) is widely used for structure solution and refinement, particularly for small molecules. SHELXL accommodates high-resolution data and twinned crystals, while SHELXPRO interfaces with macromolecular applications .

- Data Interpretation : Planarity of the triazole ring and dihedral angles between substituents (e.g., methoxyphenyl group) are analyzed to confirm stereochemical integrity .

Q. What spectroscopic techniques are employed for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., NH₂ groups at δ 5.5–6.5 ppm) and substituent effects.

- IR : Stretching frequencies for N–H (3200–3400 cm⁻¹) and C–N (1250–1350 cm⁻¹) confirm functional groups.

- Elemental Analysis : Validates molecular formula (e.g., C₉H₁₀N₄O·NO₃) .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenyl group influence reactivity and biological activity compared to halogenated analogs?

- Mechanistic Insight : The electron-donating methoxy group enhances aromatic ring stability, reducing electrophilic substitution rates compared to electron-withdrawing groups (e.g., -F in fluorobenzyl analogs). This affects binding to biological targets like ketol-acid reductoisomerase, altering antimicrobial efficacy .

- Data Contradiction : While methoxy derivatives show lower antimicrobial potency than fluoro analogs in some studies, their improved solubility (due to polarity) may enhance bioavailability .

Q. What challenges arise in resolving crystallographic disorder in triazole-based compounds, and how are they addressed?

- Crystallographic Challenges :

- Disorder : Flexible substituents (e.g., methoxyphenyl) may exhibit positional disorder.

- Solutions : High-resolution data (d-spacing < 0.8 Å) and SHELXL’s TWIN/BASF commands refine twinned structures. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize lattice packing .

Q. How can computational methods predict the thermal stability and energetic properties of this nitrate salt?

- Computational Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.